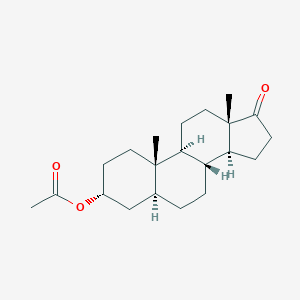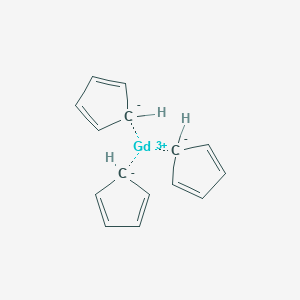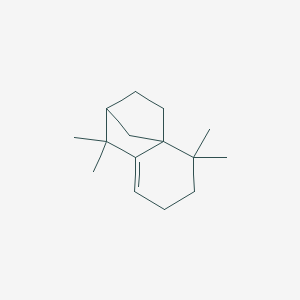
Isolongifolene
Overview
Description
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a natural product found in Lantana strigocamara and Daucus carota with data available.
Scientific Research Applications
Conversion to Commercially Important Chemicals : Isolongifolene and its derivatives are commercially significant in the perfumery and fragrance industry. It is usually produced by catalyzed reactions of longifolene. Research has explored the role of montmorillonite clay minerals in this conversion process, focusing on the acidity and acid distribution in the catalysts (Singh et al., 2007).
Neuroprotective Effects : A study demonstrated the neuroprotective effects of this compound against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y human neuroblastoma cells. It highlights the potential of this compound in mitigating neurodegenerative processes (Balakrishnan et al., 2018).
Oxidation-Reduction Products : this compound has been synthesized into various alcohol isomers, providing odorants with an herbal, spicy, and earthy odor. This involves oxidation and reduction processes, contributing to the fragrance industry (Bombarda et al., 1994).
DNA Damage Protection and Haemolytic Activity : Research on this compound from Murraya koenigii tested its DNA protecting and genotoxicity activities. It showed potential in protecting genomic DNA from radical damage, with no toxicity to certain DNA sequences and minimal haemolytic activity (Kowsalya et al., 2013).
Mechanism of Rearrangement from Longifolene to this compound : A study elucidated the mechanism of rearranging longifolene to this compound, contributing to understanding the synthetic pathways of this compound (Yadav et al., 1980).
Aerobic Oxidation in Perfume Industry : this compound's liquid-phase aerobic oxidation using cobalt-containing MCM-41 as a catalyst is notable. This process is significant for the perfume industry, especially in the production of isolongifolen-9-one (Robles-Dutenhefner et al., 2009).
Application in Green and Heterogeneous Oxidation Processes : this compound's oxidation using Pd/SiO2 demonstrates a green and heterogeneous catalytic system. This method produced isolongifolen-9-one and other oxygenated products, highlighting its industrial significance (Melo et al., 2020).
Mitigation of Neurological Disorders : this compound's efficacy in mitigating dopamine depletion and motor deficits in a rat model of Parkinson's disease was explored. It showed promising results in alleviating oxidative stress and apoptotic effects induced by rotenone (Balakrishnan et al., 2020).
Mechanism of Action
Target of Action
Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .
Mode of Action
This compound interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .
Biochemical Pathways
This compound affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .
Result of Action
This compound has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of this compound . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Isolongifolene interacts with various enzymes and proteins in the body. It has been shown to improve the activities of catalase, glutathione peroxidase (GPx), superoxide dismutase (SOD), and the levels of reduced glutathione (GSH) . These interactions contribute to its antioxidant properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing increases in the levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress . This suggests that this compound may have a protective effect against oxidative damage in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its potent antioxidant activities . It prevents the generation of reactive oxygen species, which play a key role in the progression and pathology of neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve muscle strength and cataleptic score over time . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Isolongifolene can be achieved through a multistep process involving several reactions. The starting material for this synthesis is alpha-pinene, which can be obtained from turpentine oil. The synthesis pathway involves the following steps:", "Starting Materials": ["alpha-pinene", "methyl magnesium bromide", "lithium aluminum hydride", "chromium oxide", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium sulfate", "water"], "Reaction": [ "Step 1: alpha-pinene is reacted with methyl magnesium bromide to form a Grignard reagent.", "Step 2: The Grignard reagent is then treated with lithium aluminum hydride to reduce the double bond and form a secondary alcohol.", "Step 3: The secondary alcohol is oxidized using chromium oxide to form a ketone.", "Step 4: The ketone is treated with sulfuric acid to form an intermediate compound.", "Step 5: The intermediate compound is treated with sodium hydroxide to form a carboxylic acid.", "Step 6: The carboxylic acid is reacted with acetic anhydride and glacial acetic acid to form an ester.", "Step 7: The ester is reduced using sodium borohydride and acetic acid to form a secondary alcohol.", "Step 8: The secondary alcohol is treated with hydrochloric acid to form a chloride.", "Step 9: The chloride is reacted with sodium borohydride to form a tertiary alcohol.", "Step 10: The tertiary alcohol is treated with sulfuric acid to form the final product, Isolongifolene.", "Step 11: The Isolongifolene is purified using sodium sulfate and water." ] } | |
CAS No. |
1135-66-6 |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1 |
InChI Key |
CQUAYTJDLQBXCQ-MHTVFEQDSA-N |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C |
SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
| 17015-38-2 1135-66-6 |
|
Pictograms |
Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
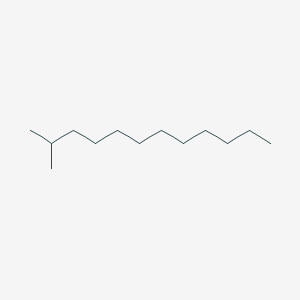


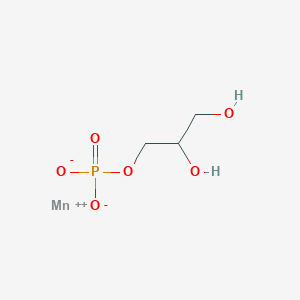
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)







